Selexipag is a synthetic, orally available, selective prostacyclin receptor (IP receptor) agonist. [] It was designed and synthesized by Nippon Shinyaku Co., Ltd. [] Selexipag serves as a valuable research tool for investigating the prostacyclin pathway and its role in various physiological and pathological processes, particularly pulmonary arterial hypertension (PAH). []
A key chemical reaction involving Selexipag is its rapid hydrolysis in vivo, leading to the formation of its active metabolite, ACT-333679 (also known as MRE-269). [, ] The metabolite exhibits a significantly higher potency compared to Selexipag itself. [, ] This hydrolysis process is crucial for Selexipag's pharmacological activity. [, ]
Selexipag functions as a selective agonist of the IP receptor, a G protein-coupled receptor primarily found on platelets and smooth muscle cells. [] Upon binding to the IP receptor, Selexipag, specifically its active metabolite ACT-333679, stimulates the increase of intracellular cyclic adenosine monophosphate (cAMP) levels. [] This elevation in cAMP leads to vasodilation, primarily in the pulmonary vasculature. [, , , ] Additionally, Selexipag exhibits anti-proliferative and immunomodulatory effects on pulmonary arterial smooth muscle cells. [, ]
CAS No.: 106344-20-1
CAS No.: 3322-93-8
CAS No.: 500-56-1
CAS No.: 13966-05-7
CAS No.: 20772-38-7
CAS No.: 506-78-5